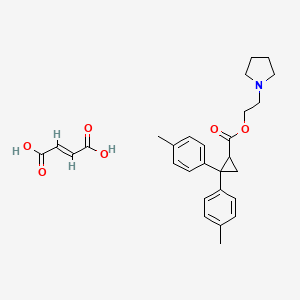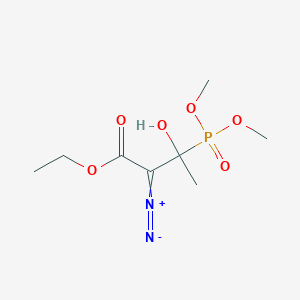
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate is a complex organic compound with a unique structure that includes diazonium, dimethoxyphosphoryl, ethoxy, and hydroxy functional groups
Méthodes De Préparation
The synthesis of 2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate typically involves multiple steps, starting with the preparation of the diazonium salt. The reaction conditions often require a controlled environment with specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules. In biology and medicine, it has potential applications in drug development and as a tool for studying biochemical pathways. In industry, it may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can participate in electrophilic substitution reactions, while the dimethoxyphosphoryl group can act as a leaving group in nucleophilic substitution reactions. These interactions can lead to the formation of various products and intermediates, which can further participate in other biochemical processes.
Comparaison Avec Des Composés Similaires
2-Diazonio-3-(dimethoxyphosphoryl)-1-ethoxy-3-hydroxybut-1-en-1-olate can be compared with other similar compounds, such as 2-Diazonio-3,6-dimethoxybenzoate and 2-Diazonio-3,3,3-trifluoropropanoate . These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications.
Propriétés
Numéro CAS |
38083-54-4 |
|---|---|
Formule moléculaire |
C8H15N2O6P |
Poids moléculaire |
266.19 g/mol |
Nom IUPAC |
ethyl 2-diazo-3-dimethoxyphosphoryl-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15N2O6P/c1-5-16-7(11)6(10-9)8(2,12)17(13,14-3)15-4/h12H,5H2,1-4H3 |
Clé InChI |
FATCFOQATHBUBM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(C)(O)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
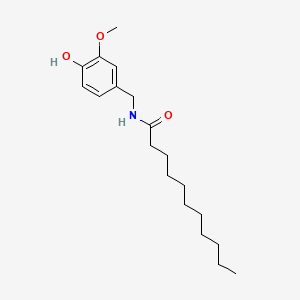


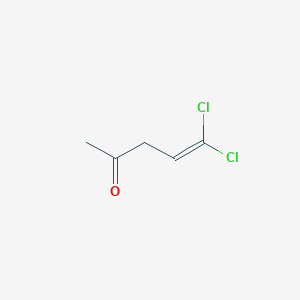

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
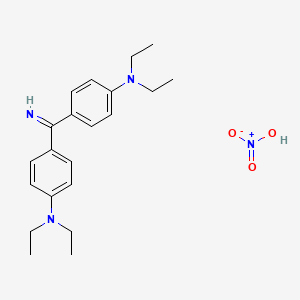
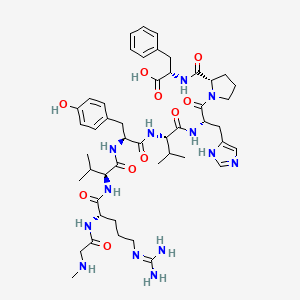
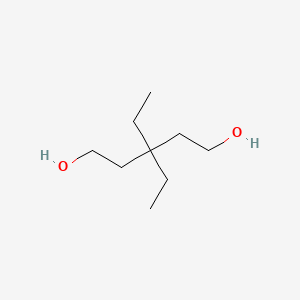
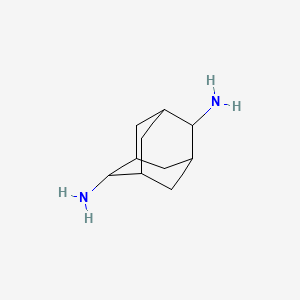
![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
